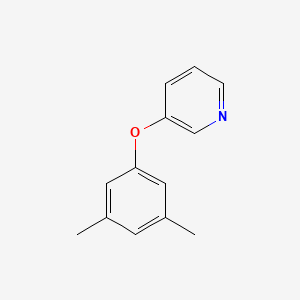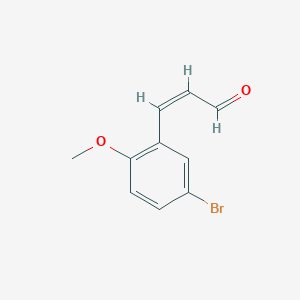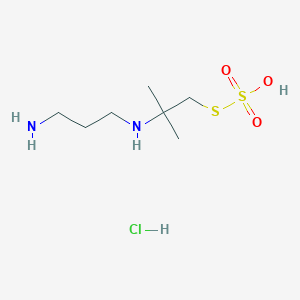
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride is a chemical compound with a complex structure that includes both amino and thiosulfate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride typically involves the reaction of 3-aminopropylamine with a thiosulfate ester. The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods such as chromatography and distillation ensures the high purity of the final product. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and substituted amino compounds.
Applications De Recherche Scientifique
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its use as a radioprotective agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride include:
- S-(3-aminopropyl) hydrogen thiosulfate
- S-(2-aminoethyl) hydrogen thiosulfate
- S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen sulfurothioate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
23545-60-0 |
|---|---|
Formule moléculaire |
C7H19ClN2O3S2 |
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
2-(3-aminopropylamino)-2-methyl-1-sulfosulfanylpropane;hydrochloride |
InChI |
InChI=1S/C7H18N2O3S2.ClH/c1-7(2,9-5-3-4-8)6-13-14(10,11)12;/h9H,3-6,8H2,1-2H3,(H,10,11,12);1H |
Clé InChI |
YZKJTIRCAZBIGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSS(=O)(=O)O)NCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
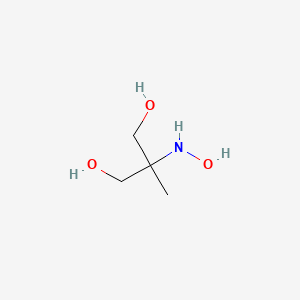
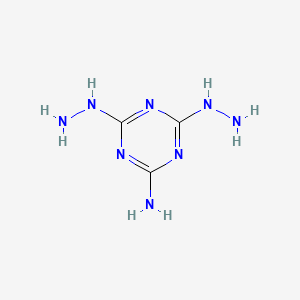

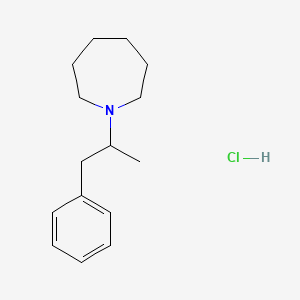

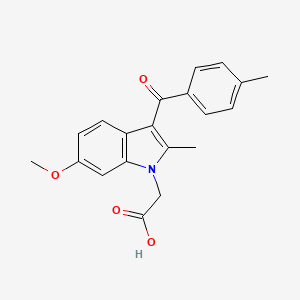
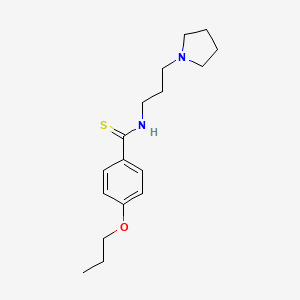

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

